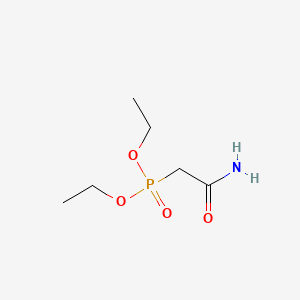

Diethyl (2-amino-2-oxoethyl)phosphonate

説明

Significance of Organophosphorus Compounds in Contemporary Chemistry

Organophosphorus chemistry is a rapidly expanding and vital field of organic chemistry. longdom.orgnih.gov Compounds containing phosphorus are integral to numerous scientific and industrial domains, including medicine, agriculture, and manufacturing. longdom.orgnih.gov Their importance stems from the unique properties conferred by the phosphorus atom, such as variable oxidation states, multivalency, and the ability to bind with metals. longdom.org

In nature, organophosphorus compounds are fundamental to life, forming the backbone of DNA and RNA and playing a central role in energy transfer through molecules like ATP. wikipedia.org In modern science and industry, their applications are diverse:

Medicine: They are crucial in the development of drugs for bone disorders, as well as anticancer and antiviral agents. nih.govrsc.org

Agriculture: Many widely used pesticides, herbicides, and insecticides are organophosphorus compounds. nih.govwikipedia.orgnih.gov

Industry: They are utilized as flame retardants, plasticizers, solvents, and performance additives in lubricants and engine oils. nih.govwikipedia.orgnih.gov

The versatility and widespread application of organophosphorus compounds ensure their continued prominence in contemporary chemical research and development. longdom.org

Diethyl (2-amino-2-oxoethyl)phosphonate as a Versatile Synthetic Intermediate

This compound is a valuable and versatile intermediate in organic synthesis, primarily due to its structural features. As an α-aminophosphonate, it serves as a precursor for the synthesis of a wide range of more complex molecules. Its molecular architecture includes multiple reactive sites, which allows for various chemical transformations.

The presence of the phosphonate (B1237965) group enables it to participate in reactions common to this class of compounds, such as the Horner-Wadsworth-Emmons reaction, to form new carbon-carbon bonds. The amide functionality provides another site for chemical modification. This dual reactivity makes it a useful building block for creating analogs of biologically important molecules. Specifically, it is used in the synthesis of peptide mimics and derivatives of α-amino acids, which are of significant interest in medicinal chemistry. taylorandfrancis.com α-functionalized phosphonic acid esters like this compound are key intermediates for producing various organic compounds and dyes. taylorandfrancis.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄NO₄P |

| Molecular Weight | 195.15 g/mol |

| IUPAC Name | 2-diethoxyphosphorylacetamide |

| Synonyms | Diethyl carbamoylmethylphosphonate |

Historical Context of α-Aminophosphonate Chemistry

The field of α-aminophosphonate chemistry has grown significantly over the past several decades, driven by the discovery of their biological activities and their structural similarity to α-amino acids. gjesr.comnih.gov In α-aminophosphonates, the carboxylic acid group of an amino acid is replaced by a phosphonic acid or ester group. nih.govwikipedia.org This substitution creates a stable tetrahedral structure that can mimic the transition state of peptide bond hydrolysis, leading to potent enzyme inhibition. nih.gov

The discovery of naturally occurring α-aminophosphonates over 60 years ago spurred extensive research into their synthesis and biological properties. nih.gov One of the most important and convenient methods developed for their synthesis is the Kabachnik–Fields reaction. gjesr.com This one-pot, three-component reaction involves the condensation of a carbonyl compound, an amine, and a dialkyl phosphite (B83602). mdpi.com Another key synthetic route is the Pudovik reaction, which involves the addition of dialkyl phosphites to imines.

These synthetic advancements have made a wide variety of α-aminophosphonates accessible for study. As a result, these compounds have been investigated for a broad spectrum of biological activities, including as antibiotics, enzyme inhibitors, herbicides, and pharmacological agents. taylorandfrancis.comgjesr.com Their ability to act as antagonists of amino acids allows them to interfere with cellular metabolism, making them valuable targets in drug discovery and agrochemistry. wikipedia.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Adenosine triphosphate (ATP) |

| Diethyl phosphite |

Structure

3D Structure

特性

IUPAC Name |

2-diethoxyphosphorylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO4P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVCUQOSWAXEOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280088 | |

| Record name | Diethyl (2-amino-2-oxoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-68-6 | |

| Record name | 5464-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (2-amino-2-oxoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5464-68-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Diethyl (2-amino-2-oxoethyl)phosphonate

Several well-established reactions form the cornerstone of phosphonate (B1237965) synthesis. These methods have been refined over the years and remain widely used for the preparation of a diverse range of phosphonate derivatives.

The Michaelis–Arbuzov reaction, a cornerstone in the synthesis of phosphonates, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgchem-station.com This reaction proceeds via an S(_N)2 mechanism, where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide, leading to the formation of a phosphonium (B103445) salt intermediate. wikipedia.org Subsequent dealkylation of this intermediate by the displaced halide ion yields the final phosphonate product. wikipedia.org

For the synthesis of this compound, a plausible Michaelis-Arbuzov approach would involve the reaction of triethyl phosphite with 2-chloroacetamide (B119443). The reaction is initiated by the nucleophilic attack of the triethyl phosphite on the electrophilic carbon of 2-chloroacetamide, forming a phosphonium intermediate. The chloride ion then attacks one of the ethyl groups on the phosphorus, leading to the formation of this compound and ethyl chloride. While primary alkyl halides are typically effective in this reaction, the reactivity can be influenced by the nature of the substituents. jk-sci.com The reaction often requires elevated temperatures to proceed to completion. wikipedia.org

It is important to note that with α-halocarbonyl compounds, a competing reaction known as the Perkow reaction can occur, which leads to the formation of enol phosphates. chem-station.comnih.gov The outcome of the reaction, whether it follows the Michaelis-Arbuzov or the Perkow pathway, is influenced by the structure of the reactants and the reaction conditions. nih.gov However, α-iodo ketones have been observed to favor the Michaelis-Arbuzov product. nih.gov

The versatility of the Michaelis-Arbuzov reaction allows for the synthesis of a wide array of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org While the direct application to 2-chloroacetamide for the synthesis of the title compound is a logical extension of this reaction, the specific conditions and potential for side reactions would need to be carefully considered.

The Kabachnik–Fields reaction is a highly efficient one-pot, three-component condensation for the synthesis of α-aminophosphonates. researchgate.netcore.ac.ukorganic-chemistry.org This reaction involves the combination of a carbonyl compound, an amine, and a dialkyl phosphite. core.ac.uk The mechanism of the Kabachnik–Fields reaction can proceed through two primary pathways, largely dependent on the basicity of the amine. organic-chemistry.org With weakly basic amines, the reaction is believed to proceed through the initial formation of an imine, which then undergoes nucleophilic addition by the dialkyl phosphite. core.ac.ukorganic-chemistry.org Alternatively, with more basic amines, the dialkyl phosphite may first add to the carbonyl compound to form an α-hydroxyphosphonate, which is then subsequently displaced by the amine. core.ac.uk

A variety of catalysts have been employed to promote the Kabachnik–Fields reaction, including Lewis acids, protonic acids, and metal complexes. researchgate.netmdpi.com These catalysts can enhance the reaction rate and, in some cases, influence the stereochemical outcome. mdpi.com The reaction has been successfully carried out under various conditions, including solvent-free and microwave-assisted protocols, highlighting its versatility and adaptability. mdpi.com

The synthesis of α-aminophosphonates via the Kabachnik-Fields reaction has been extensively reviewed, with numerous examples demonstrating its broad substrate scope. researchgate.netmdpi.comnih.gov The choice of carbonyl compound, amine, and phosphite can be varied to produce a wide range of structurally diverse α-aminophosphonates.

Interactive Data Table: Catalysts in Kabachnik–Fields Reaction for α-Aminophosphonate Synthesis

| Catalyst | Amine Component | Carbonyl Component | Phosphite Component | Solvent | Conditions | Yield (%) | Reference(s) |

| Ruthenium(II) complex | Various amines | Aromatic aldehydes | Diethyl phosphite | - | - | Good to excellent | nih.gov |

| ZnCl₂/PPh₃ | Quinazolinone-based hydrazides | Aromatic aldehydes | Diphenyl phosphite | - | Room temperature | 75-84 | nih.gov |

| Mg(ClO₄)₂ | Various amines | Aldehydes/Ketones | Di-/trialkyl phosphites | Solvent-free | Room temperature or heating | High | acs.org |

| Cerium chloride/oxide | Aniline derivatives | Substituted benzaldehydes | Diethyl phosphite | Solvent-free | - | 87-95 | mdpi.com |

| Iodine on silica (B1680970) gel | Furfurylamine | Aromatic aldehydes | Dialkyl phosphites | Solvent-free | Microwave irradiation | - | mdpi.com |

| Hafnium(IV) chloride | Amines/Diamines | Aldehydes | Trialkyl phosphites | Ethanol (B145695) | 60 °C | - | mdpi.com |

| Boric acid | Amines | Benzaldehyde derivatives | Trimethyl phosphite | Solvent-free | - | - | mdpi.com |

| Dicationic ionic liquids | Primary amines | Benzaldehyde derivatives | Trimethyl phosphite | Solvent-free | - | - | mdpi.com |

| Gold–bipyridine complex | Anilines | Benzaldehydes | Diphenyl phosphite | Dichloromethane | - | - | core.ac.uk |

| Zinc(II) di(l-prolinate) | Anilines | Benzaldehydes | Diphenyl phosphite | Dichloromethane | - | - | core.ac.uk |

The Pudovik reaction involves the addition of a dialkyl phosphite to a carbonyl compound, typically an aldehyde or a ketone, to yield an α-hydroxyphosphonate. nih.govacademie-sciences.frnih.gov This reaction is a fundamental method for the formation of a C-P bond and the introduction of a hydroxyl group at the α-position to the phosphorus atom. nih.gov The reaction is generally base-catalyzed, with common catalysts including alkali metal alkoxides, triethylamine (B128534), and various other organic and inorganic bases. nih.govacademie-sciences.fr

The mechanism of the Pudovik reaction is thought to involve the deprotonation of the dialkyl phosphite to form a nucleophilic phosphite anion. academie-sciences.frnih.gov This anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate which, upon protonation, yields the α-hydroxyphosphonate product. nih.gov The reaction can also be promoted by acid catalysts, although this is less common. nih.gov

In recent years, there has been a focus on developing greener and more efficient protocols for the Pudovik reaction, including the use of solvent-free conditions, microwave irradiation, and reusable catalysts. nih.govresearchgate.net The reaction has a broad substrate scope, accommodating a wide variety of aldehydes and ketones. nih.gov

While the Pudovik reaction directly yields α-hydroxyphosphonates, these compounds can serve as valuable intermediates for the synthesis of other phosphonate derivatives, including α-aminophosphonates, through subsequent chemical transformations.

Interactive Data Table: Catalysts and Conditions for the Pudovik Reaction

| Catalyst | Carbonyl Component | Phosphite Component | Solvent | Conditions | Yield (%) | Reference(s) |

| Triethylamine | Substituted benzaldehydes | Dialkyl phosphites | Acetone | Boiling | High | nih.gov |

| Potassium hydrogensulfate | Substituted aldehydes | Diethyl phosphite | - | - | - | nih.govresearchgate.net |

| Silica-supported tungstic acid | - | - | - | - | - | nih.govresearchgate.net |

| Butyllithium | - | - | Hexane | - | - | nih.gov |

| Titanium tetraisopropylate | Ketones | Dimethyl phosphite | - | - | Good to excellent | nih.gov |

| MoO₂Cl₂ | - | - | Solvent-free | 80 °C | Good | nih.gov |

| None (Ultrasonic irradiation) | Aldehydes/Ketones | Trialkyl phosphites | Solvent-free | 25 °C | Excellent | nih.gov |

| Nano-TiO₂ | Aromatic/heteroaromatic aldehydes | - | Solvent-free | Microwave | - | researchgate.net |

| Potassium phosphate (B84403) | Aromatic aldehydes | Dialkyl phosphites | Solvent-free | Room temperature | High | academie-sciences.fr |

Catalytic Strategies in the Synthesis of this compound and its Analogs

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of phosphonate synthesis, both organocatalytic and metal-catalyzed approaches have been developed to achieve these goals, particularly in the realm of asymmetric synthesis.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a wide range of organic molecules, including organophosphorus compounds. unl.pt In the context of phosphonate synthesis, organocatalysts have been successfully applied to both the Pudovik and Kabachnik-Fields reactions to afford enantioenriched α-hydroxyphosphonates and α-aminophosphonates, respectively. csic.esasymmetricorganocatalysis.comrsc.org

Chiral organocatalysts, such as cinchona alkaloids and their derivatives, squaramides, and bifunctional thioureas, have been shown to effectively catalyze the enantioselective addition of phosphites to carbonyls and imines. csic.esrsc.org These catalysts operate through various activation modes, including general base catalysis, general acid catalysis, and hydrogen bonding interactions, to create a chiral environment that directs the stereochemical outcome of the reaction. unl.pt

The development of organocatalytic asymmetric methods for phosphonate synthesis is an active area of research, with ongoing efforts to expand the scope of suitable substrates and improve the enantioselectivity of these transformations. csic.es The mild reaction conditions and the avoidance of toxic and expensive metals make organocatalysis an attractive and sustainable approach for the synthesis of chiral phosphonates.

Interactive Data Table: Organocatalysts in Asymmetric Phosphonate Synthesis

| Catalyst Type | Reaction | Substrates | Enantioselectivity (ee%) | Reference(s) |

| Cinchona alkaloids | Pudovik reaction | Aromatic aldehydes | Up to high | csic.es |

| Squaramides | Pudovik reaction | Aldehydes | High | rsc.org |

| Cinchona-derived thioureas | Aza-Pudovik reaction | Imines | - | mdpi.com |

| Quinine | Kabachnik-Fields reaction | Aldehydes, amines, phosphites | - | organic-chemistry.org |

Metal catalysis plays a crucial role in modern organic synthesis, and the preparation of phosphonates is no exception. A variety of metal-based catalysts have been developed to facilitate the synthesis of phosphonates through different reaction pathways, including cross-coupling reactions and addition reactions. researchgate.netmdpi.com

In the context of α-aminophosphonate synthesis, metal complexes have been widely used as catalysts in the Kabachnik–Fields reaction. mdpi.comresearchgate.net Lanthanide, zirconium, and other transition metal complexes have been shown to be effective in promoting this three-component condensation. rsc.orgacs.orgrsc.orgresearchgate.netrsc.org These catalysts can act as Lewis acids to activate the carbonyl or imine component, thereby facilitating the nucleophilic addition of the phosphite. mdpi.com In some cases, chiral metal complexes have been employed to achieve enantioselective synthesis of α-aminophosphonates. mdpi.comacs.orgrsc.org

Copper-catalyzed reactions have also been developed for the synthesis of cyclic α-aminophosphonates through a tandem cyclization and addition strategy. nih.gov Furthermore, innovative methods are emerging for the direct synthesis of α-aminophosphonates from elemental white phosphorus using copper catalysis. chinesechemsoc.org

Metal phosphonate materials themselves have been investigated as heterogeneous catalysts for various organic transformations, indicating the broad utility of phosphorus-containing compounds in catalysis. mdpi.com

Interactive Data Table: Metal Catalysts in Phosphonate Synthesis

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference(s) |

| Lanthanide complexes | Pudovik reaction | Aromatic aldehydes | Enantioselective | rsc.orgresearchgate.netrsc.org |

| Zirconium complexes | Kabachnik-Fields reaction | Aromatic and aliphatic aldehydes | High enantioselectivity | rsc.org |

| Scandium(III)-N,N'-dioxide complexes | Kabachnik-Fields reaction | Aldehydes, 2-aminophenol, diphenyl phosphite | High yield and enantioselectivity | acs.org |

| Copper(II) complexes | Oxidative α-phosphonylation | Amines, alcohols, white phosphorus | Direct synthesis from P₄ | chinesechemsoc.org |

| Copper complexes | Tandem cyclization/addition | - | Synthesis of cyclic α-aminophosphonates | nih.gov |

| MIL-100(Fe) | Kabachnik-Fields reaction | Aniline, aromatic aldehydes, triphenyl phosphite | Heterogeneous catalyst | researchgate.net |

| Lithium perchlorate/metal triflates | Kabachnik-Fields reaction | Carbonyl compounds, amines, phosphites | Effective at room temperature | researchgate.net |

Biocatalytic Pathways to Organophosphorus Compounds

The biosynthesis of organophosphorus compounds, characterized by the stable carbon-phosphorus (C-P) bond, involves a series of unique enzymatic reactions. acs.org These pathways are of significant interest as they offer environmentally benign alternatives to traditional chemical syntheses. acs.org A pivotal step in the formation of many phosphonates is the intramolecular rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy), catalyzed by the enzyme PEP mutase. nih.gov This reaction is notable for its unfavorable equilibrium, necessitating a subsequent, highly exergonic step to drive the pathway forward. nih.gov

In the biosynthesis of 2-aminoethylphosphonic acid (AEP), a naturally occurring phosphonate, the phosphonopyruvate is decarboxylated to phosphonoacetaldehyde (B103672) by phosphonopyruvate decarboxylase. nih.gov The final step involves a transamination reaction, catalyzed by AEP transaminase, to yield AEP. nih.gov The enzymes involved in these pathways, such as PEP mutase, phosphonopyruvate decarboxylase, and AEP transaminase, are potential targets for the development of inhibitors due to their absence in humans. nih.gov

Another key enzyme in phosphonate biosynthesis is 2-hydroxypropylphosphonate epoxidase, which catalyzes the conversion of (S)-2-hydroxypropylphosphonate to the antibiotic fosfomycin. nih.govnih.gov This reaction is unusual as it involves the dehydrogenation of a secondary alcohol to form an epoxide. nih.gov The study of these biocatalytic pathways not only provides insights into the natural production of phosphonates but also offers tools for the chemoenzymatic synthesis of novel phosphonate derivatives. nih.gov

Table 1: Key Enzymes in Biocatalytic Phosphonate Synthesis

| Enzyme | Substrate | Product | Function |

| PEP mutase | Phosphoenolpyruvate (PEP) | Phosphonopyruvate (PnPy) | C-P bond formation |

| Phosphonopyruvate decarboxylase | Phosphonopyruvate (PnPy) | Phosphonoacetaldehyde | Decarboxylation |

| AEP transaminase | Phosphonoacetaldehyde | 2-aminoethylphosphonic acid (AEP) | Transamination |

| 2-Hydroxypropylphosphonate epoxidase | (S)-2-hydroxypropylphosphonate | Fosfomycin | Epoxidation |

Nanoparticle-Mediated Catalysis for α-Aminophosphonates

The synthesis of α-aminophosphonates, which are structural analogs of α-amino acids, has been significantly advanced through the use of nanoparticle-mediated catalysis. echemcom.comnanobioletters.com This approach often utilizes the Kabachnik-Fields reaction, a one-pot, three-component condensation of an aldehyde, an amine, and a dialkyl phosphite. echemcom.comijarsct.co.in Nanocatalysts offer several advantages, including high surface area, increased catalytic activity, and ease of separation and recycling. ijarsct.co.in

A variety of nanoparticles have been employed as efficient catalysts for this transformation. For instance, silica nanoparticles derived from rice hulls have been shown to effectively catalyze the Kabachnik-Fields reaction under solvent-free conditions. echemcom.com Other notable examples include nano ceria, nano-CuO–Au, and dehydroascorbic acid-capped magnetite nanoparticles. nih.gov L-cysteine functionalized magnetic nanoparticles (LCMNP) have also been developed as a reusable magnetic catalyst for the synthesis of α-aminophosphonates under mild conditions. rsc.org

The use of nanocatalysts not only improves the efficiency and yield of α-aminophosphonate synthesis but also aligns with the principles of green chemistry by enabling reactions under solvent-free or more environmentally friendly conditions. echemcom.comijarsct.co.in For example, a novel nanocatalyst, manganese-doped polyaniline (PAni-Mn), has been described for the efficient synthesis of α-aminophosphonates under solvent-free conditions at room temperature. ijarsct.co.in

Table 2: Examples of Nanoparticle Catalysts in α-Aminophosphonate Synthesis

| Nanocatalyst | Reaction Conditions | Key Advantages |

| Silica Nanoparticles | Solvent-free, 50-80 ˚C | Inexpensive, eco-friendly, high yields |

| Nano Ceria | Ultrasonication | Efficient synthesis |

| Dehydroascorbic acid-capped magnetite nanoparticles | - | Effective in phospha-Mannich condensation |

| L-cysteine functionalized magnetic nanoparticles (LCMNP) | Mild and clean conditions | Reusable magnetic catalyst |

| Manganese-doped polyaniline (PAni-Mn) | Solvent-free, room temperature | High surface area, easily separated and recycled |

Green Chemistry Principles in Synthetic Approaches to Phosphonates

Recent advancements in the synthesis of phosphonates have increasingly focused on the incorporation of green chemistry principles to minimize environmental impact. rsc.org These approaches include the use of solvent-free reaction conditions, microwave-assisted synthesis, and reactions in aqueous media. rsc.org

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a significant step towards greener chemical processes by eliminating the use of often toxic and volatile organic solvents. rsc.org The Kabachnik-Fields reaction for the synthesis of α-aminophosphonates is particularly amenable to solvent-free conditions, often with the aid of a catalyst or physical activation methods like ultrasonication. rsc.orgresearchgate.net

For instance, the synthesis of various α-aminophosphonates has been achieved with high yields under solvent-free sonication conditions without the need for a catalyst. rsc.org In cases where a catalyst is beneficial, several eco-friendly options have been explored. Phenylboronic acid has been used as an effective catalyst for the Kabachnik-Fields reaction at 50 °C under solvent-free conditions. nih.gov Furthermore, nano-silica-supported BF3 has been utilized as a catalyst in the synthesis of biologically active phosphonates. rsc.org The efficiency of these solvent-free systems is often superior to reactions carried out in conventional solvents, with studies showing decreased yields in solvents like water, toluene, and ethanol compared to neat conditions. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction. tandfonline.comsemanticscholar.org

In many instances, microwave irradiation allows for the solvent- and catalyst-free synthesis of α-aminophosphonate derivatives. tandfonline.comsemanticscholar.org For example, the reaction of amines, paraformaldehyde, and a >P(O)H reagent can be efficiently carried out under microwave conditions to produce a variety of α-aminophosphonates. tandfonline.com This method has been used to synthesize P-chiral, C-chiral, and N-hydroxyalkyl-α-aminophosphonate derivatives. tandfonline.com The reaction temperatures typically range from 80 to 120 °C with irradiation times varying from a few minutes to a couple of hours. tandfonline.comnih.gov The products often precipitate from the reaction mixture upon cooling, simplifying the purification process. semanticscholar.orgnih.gov

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of α-Aminophosphonates

| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |

| Reaction Time | Minutes to a few hours tandfonline.comnih.gov | Often several hours |

| Solvent/Catalyst | Often solvent- and catalyst-free tandfonline.comsemanticscholar.org | Typically requires solvents and/or catalysts |

| Yields | Generally high (71-97%) tandfonline.com | Variable, can be lower |

| Work-up | Often simple filtration semanticscholar.orgnih.gov | May require column chromatography |

Aqueous Media and Micellar Catalysis

Performing organic reactions in water is a primary goal of green chemistry, and micellar catalysis has proven to be an effective strategy for achieving this. numberanalytics.comacsgcipr.org Micelles, formed from the self-assembly of surfactants in water, can create a hydrophobic microenvironment that facilitates the reaction of organic substrates. numberanalytics.comnih.gov This approach can lead to accelerated reaction rates and enhanced selectivity. nih.gov

The use of "designer" surfactants has further expanded the scope of micellar catalysis in organic synthesis. acsgcipr.org This technology has been applied to a wide range of reactions, demonstrating its potential to replace traditional organic solvents. acsgcipr.org For the synthesis of phosphonates, conducting reactions in aqueous media offers a more sustainable alternative to conventional methods. rsc.org While some reactions, like the catalyst-free Kabachnik-Fields reaction, have shown lower yields in water compared to solvent-free conditions, the development of suitable catalysts for aqueous systems remains an active area of research. rsc.org By utilizing micellar catalysis, a broad spectrum of (hetero)aryl (thio)phosphonates, phosphinates, and phosphine oxides have been prepared in good yields in water. rsc.org

Derivatization Reactions of this compound

The functional groups present in this compound, namely the primary amide and the phosphonate ester, offer sites for various derivatization reactions. The amino group of the corresponding 2-aminoethylphosphonate, which can be obtained from the amide, can undergo acylation reactions. For instance, treatment with acetic anhydride (B1165640) or benzoyl chloride in the presence of a base like triethylamine leads to the formation of the corresponding N-acetyl or N-benzoyl derivatives. kyushu-u.ac.jp

The phosphonate ester moiety can be hydrolyzed to the corresponding phosphonic acid. This is commonly achieved by refluxing with concentrated hydrochloric acid. nih.govbeilstein-journals.org Milder methods are also available for substrates with sensitive functional groups. One such method is the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane (B50905) followed by methanolysis. nih.govbeilstein-journals.org This approach is particularly useful for the synthesis of heterocyclic phosphonic acids that are sensitive to acidic conditions. nih.gov Another mild dealkylation method involves the use of boron reagents. nih.gov For dibenzyl phosphonates, catalytic hydrogenolysis is an effective method for dealkylation. nih.govbeilstein-journals.org

Oxidation Reactions and Phosphonic Acid Formation

The primary oxidation reaction involving this compound is the hydrolysis of its diethyl ester groups to yield (2-amino-2-oxoethyl)phosphonic acid. This transformation is a common and important reaction for phosphonate esters, as the resulting phosphonic acids often exhibit interesting biological activities and are analogues of amino acids. nih.govresearchgate.net

The hydrolysis of phosphonate esters can be achieved under both acidic and basic conditions. nih.gov Acid-catalyzed hydrolysis, typically employing concentrated hydrochloric or hydrobromic acid, is a widely used method for the dealkylation of diethyl phosphonates. nih.govnih.gov The reaction proceeds by cleavage of the P-O-C bond.

A general representation of the acidic hydrolysis is shown below:

Reaction: this compound + 2 H₂O --(H⁺)--> (2-amino-2-oxoethyl)phosphonic acid + 2 EtOH

The conditions for such hydrolyses can vary, but often require heating to drive the reaction to completion. nih.gov The robust carbon-phosphorus (C-P) bond is resistant to these hydrolytic conditions, ensuring the integrity of the phosphonate backbone. nih.gov

While the primary focus of oxidation is typically on the phosphonate ester hydrolysis, the amide functionality can also undergo oxidative reactions under specific conditions, although this is less commonly the primary goal for this class of compounds.

Table 1: Hydrolysis of Diethyl Phosphonate Esters to Phosphonic Acids

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Concentrated HCl or HBr, heat | (2-amino-2-oxoethyl)phosphonic acid | nih.govnih.govrsc.org |

| Base-Mediated Hydrolysis | Aqueous NaOH or KOH, heat | (2-amino-2-oxoethyl)phosphonic acid salt | nih.gov |

Reduction Reactions to Hydroxyl Derivatives

The reduction of the amide (oxo) group in this compound to a hydroxylamine (B1172632) derivative is a challenging transformation. Standard catalytic hydrogenation of amides typically leads to the formation of amines and alcohols via C-N bond cleavage. nih.govscilit.comrsc.orgacs.org

Catalytic hydrogenation using heterogeneous catalysts like silver on γ-alumina has been shown to selectively cleave the C-N bond of amides to produce alcohols and amines. nih.gov Homogeneous catalysts, such as ruthenium and iron pincer complexes, are also effective for this transformation under milder conditions. scilit.comrsc.org

To achieve the desired reduction of the carbonyl to a hydroxyl group while retaining the amino group, milder reducing agents would likely be necessary, and the reaction conditions would need to be carefully controlled to avoid over-reduction or C-N bond cleavage.

Table 2: General Amide Reduction Methodologies

| Catalyst/Reagent | Typical Products | Reaction Conditions | Reference |

|---|---|---|---|

| Silver on γ-alumina | Alcohols and Amines | High temperature and pressure | nih.gov |

| Ruthenium Pincer Complex | Alcohols and Amines | Room temperature, 5-10 bar H₂ | scilit.com |

| Iron Pincer Complex | Alcohols and Amines | 110 °C | rsc.org |

| Manganese Pincer Complex | Alcohols and Amines | Relatively mild conditions | acs.org |

Nucleophilic Substitution at the Amino Moiety

The primary amine group in this compound is a nucleophilic center and can participate in various substitution reactions. nih.gov These reactions allow for the synthesis of a wide range of N-substituted derivatives with potentially modified biological activities.

N-Alkylation: The amino group can be alkylated using various alkylating agents such as alkyl halides. mdpi.com The reaction typically proceeds in the presence of a base to deprotonate the amine, enhancing its nucleophilicity.

N-Acylation: Acylation of the amino group can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction leads to the formation of N-acyl derivatives. For instance, treatment with acetic anhydride or benzoyl chloride in the presence of a base like triethylamine would yield the corresponding N-acetyl or N-benzoyl derivatives.

These nucleophilic substitution reactions provide a versatile platform for the structural modification of this compound, enabling the exploration of structure-activity relationships.

Table 3: Nucleophilic Substitution Reactions at the Amino Moiety

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Base | N-Alkyl-(2-diethoxyphosphoryl)acetamide | mdpi.com |

| N-Acylation | Acyl chlorides, Acyl anhydrides, Base | N-Acyl-(2-diethoxyphosphoryl)acetamide |

General Methods for Synthesis of Phosphonate Esters and Derivatives

The synthesis of phosphonate esters, including this compound and its derivatives, is commonly achieved through several established methodologies. The Michaelis-Arbuzov and Pudovik reactions are among the most prominent and widely utilized methods.

The Michaelis-Arbuzov Reaction: This reaction is a cornerstone in the synthesis of phosphonates and involves the reaction of a trialkyl phosphite with an alkyl halide. For the synthesis of this compound, the reaction would involve triethyl phosphite and a 2-haloacetamide, such as 2-chloroacetamide. The reaction proceeds via a phosphonium intermediate which then undergoes dealkylation to form the phosphonate ester. researchgate.net

A typical representation of the Michaelis-Arbuzov reaction for this synthesis is:

P(OEt)₃ + ClCH₂C(O)NH₂ → (EtO)₂P(O)CH₂C(O)NH₂ + EtCl

This method is versatile and can be adapted for large-scale production. researchgate.net

The Pudovik Reaction: The Pudovik reaction, and its aza-Pudovik variant, provides another important route to α-aminophosphonates. scilit.comrsc.orgacs.orgrsc.org The classical Pudovik reaction involves the addition of a dialkyl phosphite to an aldehyde or ketone. acs.org The aza-Pudovik reaction involves the addition of a dialkyl phosphite to an imine. nih.gov While not a direct synthesis for this compound, these methods are fundamental for creating the α-aminophosphonate scaffold found in many related bioactive molecules. scilit.comrsc.orgacs.orgrsc.org

Table 4: General Synthetic Methods for Phosphonate Esters

| Reaction | Reactants | Product Type | Reference |

|---|---|---|---|

| Michaelis-Arbuzov Reaction | Trialkyl phosphite + Alkyl halide | Phosphonate ester | |

| Pudovik Reaction | Dialkyl phosphite + Aldehyde/Ketone | α-Hydroxyphosphonate | acs.org |

| Aza-Pudovik Reaction | Dialkyl phosphite + Imine | α-Aminophosphonate | nih.gov |

Reactivity and Mechanistic Investigations

Elucidation of Reaction Pathways for Phosphonate (B1237965) Formation

The synthesis of α-aminophosphonates like Diethyl (2-amino-2-oxoethyl)phosphonate is primarily achieved through well-established multicomponent reactions. The Kabachnik-Fields reaction is one of the most prominent methods for forming the crucial carbon-phosphorus bond in these molecules. gjesr.com This one-pot synthesis typically involves the condensation of an aldehyde, an amine, and a dialkyl phosphite (B83602). mdpi.com

In the context of this compound, the reaction would theoretically involve glyoxylic acid amide (2-amino-2-oxoacetaldehyde), an amine, and diethyl phosphite. The reaction mechanism is believed to proceed via two potential pathways: one involving the initial formation of an α-hydroxyphosphonate from the aldehyde and diethyl phosphite, followed by substitution with the amine, or another pathway where an imine is first formed from the aldehyde and amine, which is then attacked by the diethyl phosphite (the aza-Pudovik reaction). mdpi.com The imine pathway is often favored. The role of catalysts, such as Lewis acids, can be to activate the imine for the nucleophilic addition of the phosphite. mdpi.com

Another fundamental route to phosphonates is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For the synthesis of this compound, this would require the reaction of triethyl phosphite with 2-amino-2-oxoethyl halide (e.g., 2-chloroacetamide). This process is a cornerstone in the formation of C-P bonds for a wide array of phosphonates. kyushu-u.ac.jp

Table 1: Key Synthetic Reactions for α-Aminophosphonate Formation

| Reaction Name | Reactants | General Product | Relevance to this compound |

|---|---|---|---|

| Kabachnik-Fields Reaction | Aldehyde, Amine, Dialkyl Phosphite | α-Aminophosphonate | A primary, one-pot method for synthesizing the core structure. gjesr.commdpi.com |

| Aza-Pudovik Reaction | Imine, Dialkyl Phosphite | α-Aminophosphonate | A key mechanistic step within the Kabachnik-Fields reaction. mdpi.com |

| Michaelis-Arbuzov Reaction | Trialkyl Phosphite, Alkyl Halide | Alkylphosphonate | A versatile method for C-P bond formation, applicable to precursors of the target compound. kyushu-u.ac.jp |

Stereochemical Course of α-Hydroxyphosphonate Rearrangements

The rearrangement of α-hydroxyphosphonates to phosphates is a significant transformation in organophosphorus chemistry. nih.gov This reaction, often base-catalyzed, typically occurs when an electron-withdrawing group is present on the α-carbon atom. nih.gov The general mechanism involves the deprotonation of the α-hydroxyl group, which then attacks the phosphorus center. This leads to the cleavage of the P-C bond and the formation of a P-O bond, resulting in a phosphate (B84403). nih.gov

Detailed stereochemical studies on model compounds have shown that this rearrangement proceeds with retention of configuration at the phosphorus atom. nih.gov This finding was established through the synthesis of diastereomerically pure cyclic α-hydroxyphosphonates, which were then rearranged to the corresponding phosphates. X-ray structure analysis of both the starting materials and the products confirmed that the stereochemistry at the phosphorus center was maintained throughout the transformation. nih.gov It is proposed that the reaction proceeds through a pentacoordinated phosphorus spirocyclic intermediate. nih.gov

While this rearrangement is a known phenomenon for the broader class of α-hydroxyphosphonates, specific studies detailing this transformation starting from an α-hydroxy precursor to yield this compound are not extensively documented. However, the established principles suggest that if such a rearrangement were to occur in a chiral environment, it would likely proceed with retention of configuration at the phosphorus center. nih.gov

Role of Organophosphorus Compounds in Radical Processes

Organophosphorus compounds can play a significant role in radical chemistry, often acting as effective radical traps. Recent research has focused on the design of organophosphorus reagents that can participate in deoxygenative phosphonylation of alcohols via a radical pathway. princeton.edu In these processes, an alcohol is converted into a reactive intermediate that can generate an alkyl radical under photocatalytic conditions. This alkyl radical is then "trapped" by a phosphorus(III) species.

The general mechanism involves the addition of the alkyl radical to a P(III) compound, forming a transient tetracoordinated phosphoranyl radical intermediate. princeton.edunih.gov This intermediate can then undergo β-scission to release a stabilized radical and form the final pentavalent C-P(V) bond of the phosphonate product. nih.gov This strategy allows for the formation of C(sp³)–P bonds under mild conditions and has been applied to complex molecules, including sugars and nucleosides. princeton.edu

Although the direct participation of this compound in such radical processes has not been specifically detailed, the underlying principles are broadly applicable to the synthesis of functionalized alkyl phosphonates. The development of novel phosphorus-based radical traps enables the conversion of readily available starting materials into valuable organophosphorus compounds, showcasing the versatility of these species in modern synthetic chemistry. nih.gov

Computational Studies on Reaction Mechanisms and Transition States in Organocatalysis

Computational chemistry provides powerful tools for investigating the mechanisms and transition states of complex organic reactions, including those involving organophosphorus compounds. In the field of organocatalysis, computational studies have been employed to understand the enantioselectivity and reaction pathways of phosphonate synthesis. mdpi.com

For instance, in organocatalyzed phospha-Michael reactions, computational models are used to analyze the transition states that determine the stereochemical outcome. mdpi.com Theoretical calculations can help identify the key noncovalent interactions, such as hydrogen bonds, between the catalyst, substrate, and reagent that stabilize one transition state over another, leading to high enantioselectivity. beilstein-journals.org

Table 2: Computationally Investigated Parameters in Organophosphorus Chemistry

| Area of Study | Computational Method | Investigated Parameters | Key Findings |

|---|---|---|---|

| Organocatalysis | Transition State Modeling | Energies of transition states, Noncovalent interactions | Identification of key interactions (e.g., hydrogen bonding) that control stereoselectivity. beilstein-journals.orgnih.gov |

| Reaction Mechanisms | Density Functional Theory (DFT) | Reaction energy profiles, Intermediate structures | Elucidation of stepwise vs. concerted pathways in phosphonate formation. |

| Biological Activity | Molecular Docking | Binding energies, Interactions with active sites | Prediction of potential enzyme inhibition or other biological activities. nih.govnih.gov |

Applications in Advanced Organic Synthesis

Diethyl (2-amino-2-oxoethyl)phosphonate as a Key Building Block for Organophosphorus Compounds

The field of organophosphorus chemistry has yielded compounds with significant applications, from agrochemicals to pharmaceuticals. mdpi.com this compound is a valuable starting material in this field due to its dual functionality. cymitquimica.com The presence of the amino and keto groups allows for a variety of chemical transformations, such as N-acylation or condensation reactions, while the diethyl phosphonate (B1237965) moiety can undergo its own set of reactions, including hydrolysis, transesterification, or conversion to more reactive phosphonochloridates. cymitquimica.comnih.govwikipedia.org

This compound acts as a phosphonate analog of the amino acid glycine (B1666218), enabling its use in the construction of larger molecules that mimic biological structures. kyushu-u.ac.jp Its utility is demonstrated in reactions like the Arbuzov reaction for forming carbon-phosphorus bonds and in the synthesis of various α-aminophosphonates, which are key intermediates for more complex targets. mdpi.com The reactivity of the P-H bond in related diethyl phosphite (B83602) highlights the versatility of the phosphonate core in generating a wide range of other organophosphorus compounds. wikipedia.org

Synthesis of Peptides and Peptidomimetics

The integration of phosphonate groups into peptide structures is a key strategy for creating analogs with enhanced stability and novel biological activities. This compound is a key reagent in this area.

Phosphonopeptides are peptide mimics where a phosphonic acid group replaces a carboxylic acid or a phosphonamidate bond replaces a peptide bond. nih.gov The synthesis of these molecules often involves the coupling of N-protected aminoalkylphosphonochloridates with amino or peptide esters. nih.gov this compound, as a glycine analog, can be incorporated into peptide chains using standard peptide synthesis methodologies. nih.govpeptide.com The amino group can be coupled with N-protected amino acids or peptides, and the phosphonate ester can be hydrolyzed or converted into a phosphonochloridate to form phosphonamidate linkages with other amino acid esters. nih.gov These synthetic strategies allow for the precise placement of a phosphonate moiety within a peptide sequence, creating analogs with altered structural and electronic properties compared to their natural counterparts. nih.govbeilstein-journals.org

A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. The phosphonate group is widely recognized as a stable bioisostere of the phosphate (B84403) group. researchgate.netcambridgemedchemconsulting.comresearchgate.net This is crucial in medicinal chemistry, as many biological processes involve the phosphorylation and dephosphorylation of proteins. cambridgemedchemconsulting.comresearchgate.net Peptides containing phosphate groups are often susceptible to rapid hydrolysis by phosphatase enzymes. nih.gov

By replacing the phosphate's bridging P-O-C bond with a more stable P-C bond, phosphonate-containing peptidomimetics exhibit enhanced resistance to enzymatic degradation. nih.gov Phosphonates mimic the tetrahedral geometry of the phosphate group and can act as transition-state analogs for enzymes that process carboxylates or phosphates. researchgate.net This mimicry allows them to bind to enzyme active sites, often leading to potent inhibition. researchgate.net The α-aminophosphonate unit, which can be derived from precursors like this compound, is considered a phosphonic analogue of an α-amino acid and is a key component in constructing these peptidomimetic structures. researchgate.net

A major challenge for phosphonate-containing drugs is their poor cell membrane permeability. nih.govresearchgate.net At physiological pH, the phosphonic acid group is typically dianionic, making it difficult for the molecule to passively diffuse across lipid bilayers. nih.govresearchgate.net To overcome this limitation, various prodrug strategies have been developed to temporarily mask the charged phosphonate group. nih.govresearchgate.netfrontiersin.org These strategies involve converting the phosphonate into a more lipophilic ester or amidate, which can cross the cell membrane and then be cleaved by intracellular enzymes to release the active phosphonic acid drug. nih.govnih.gov

Several successful prodrug moieties have been developed, as detailed in the table below.

| Prodrug Strategy | Promoieties | Cleavage Mechanism | Examples |

|---|---|---|---|

| Acyloxyalkyl Esters | Pivaloyloxymethyl (POM) | Enzymatic cleavage by esterases to a hydroxymethyl intermediate, followed by spontaneous release of formaldehyde. nih.gov | Adefovir dipivoxil nih.gov |

| Alkoxycarbonyloxyalkyl Esters | Isopropoxycarbonyloxymethyl (POC) | Similar to acyloxyalkyl esters, involving enzymatic cleavage to release the active drug. frontiersin.org | Tenofovir disoproxil researchgate.net |

| Amidates (ProTide Technology) | Amino acid esters (e.g., L-alanine isopropyl ester) | Initial cleavage by an esterase (e.g., Cathepsin A), followed by cyclization and elimination to release the phosphonic acid. nih.govfrontiersin.org | Tenofovir alafenamide nih.gov |

| Lipid Conjugates | Long hydrocarbon chains (e.g., hexadecyloxypropyl) | Metabolized by phospholipases to release the active drug, enhancing absorption. nih.govnih.gov | CMX157 (HDP-tenofovir) nih.gov |

Utilization in the Synthesis of Complex Organophosphorus Compounds

Beyond its role in peptide chemistry, this compound and related phosphonates are instrumental in the synthesis of a wide range of complex organophosphorus compounds. unibo.it These building blocks can be elaborated through various synthetic transformations to access novel structures with potential applications in materials science and medicine.

The versatility of phosphonate reagents is demonstrated in their reaction with diverse electrophiles and nucleophiles. For instance, phosphonates can be used in Horner-Wadsworth-Emmons reactions after modification of the group adjacent to the phosphorus. The synthesis of (aminomethyl)benzylphosphonates and their subsequent conversion to metallocarbonyl complexes showcases a multi-step synthesis starting from simple phosphonates to create complex organometallic structures. mdpi.com Similarly, the reaction of diethyl phosphite with 1,3-benzoxazines provides a direct route to functionalized α-aminophosphonates, demonstrating an efficient method for constructing intricate molecular architectures. mdpi.com

| Synthetic Method | Starting Materials | Product Class | Significance |

|---|---|---|---|

| Reaction with 1,3-Benzoxazines | 1,3-Benzoxazine, Diethyl phosphite | α-Aminophosphonates mdpi.com | Innovative methodology for complex aminophosphonates. mdpi.com |

| Multi-step Synthesis from Halogenated Precursors | α,α'-Dihalo-xylene, Triethyl phosphite, Hydrazine | (Aminomethyl)benzylphosphonates mdpi.com | Access to ligands for organometallic complexes. mdpi.com |

| Diazo Transfer Reaction | Diethyl (2-oxopropyl)phosphonate, Sulfonyl azide | Diethyl (1-diazo-2-oxopropyl)phosphonate orgsyn.org | Versatile building block for dipolar cycloadditions. orgsyn.org |

Formation of Nitrogen Heterocycles via Phosphonate Intermediates

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. Phosphonate-based reagents have emerged as powerful tools for the construction of these cyclic systems. The synthesis of α-aminophosphonates is often a key step, with the Kabachnik-Fields and Pudovik reactions being the primary methods for their preparation. arkat-usa.org

These phosphonate intermediates can then be utilized in cyclization reactions to form a variety of heterocyclic rings. A notable example is the one-pot, three-component synthesis of diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives. nih.gov In this reaction, a phosphonate is incorporated into a quinoline (B57606) ring system, a privileged scaffold in medicinal chemistry. nih.gov Other strategies involve the intramolecular cyclization of functionalized phosphonates or their use in cycloaddition reactions to build heterocyclic frameworks. orgsyn.orgnih.gov The synthesis of heterocyclic substituted phosphonates, such as derivatives of thiazole, quinoline, and imidazole, has been achieved through the addition of H-phosphonates to imines derived from heterocyclic aldehydes. chim.it

| Reaction Type | Key Reagents | Heterocycle Formed | Reference |

|---|---|---|---|

| One-Pot Three-Component Reaction | Aldehyde, Amine, Diethyl phosphite | 2-Oxoquinoline derivatives nih.gov | Efficient synthesis of potential anticancer agents. nih.gov |

| Addition to Imines | Heterocyclic aldehyde, Primary amine, Diethyl H-phosphonate | Thiazole, Quinoline, Imidazole derivatives chim.it | General approach to α-aminophosphonates with heterocyclic substituents. chim.it |

| Kabachnik-Fields Reaction | Aldehyde, Amine, Dialkyl phosphite | Various N-Heterocycles arkat-usa.org | A cornerstone reaction for α-aminophosphonate synthesis. arkat-usa.org |

| Pudovik Reaction | Imine, Dialkyl phosphite | Various N-Heterocycles arkat-usa.org | Another fundamental method for C-P bond formation in aminophosphonates. arkat-usa.org |

One-Carbon Homologation Reactions: The Ohira-Bestmann Protocol

The Ohira-Bestmann protocol stands as a powerful and widely utilized method for the one-carbon homologation of aldehydes to terminal alkynes. This transformation is a key step in the synthesis of a diverse array of natural products and pharmaceutical agents. While the classical Ohira-Bestmann reaction employs dimethyl (1-diazo-2-oxopropyl)phosphonate, variations and alternative reagents have been explored to refine and expand the scope of this important reaction.

It is important to note that the direct application of this compound as the primary reagent in the Ohira-Bestmann protocol is not the standard procedure. The conventional reagent is an α-diazophosphonate, typically generated from a precursor like dimethyl or diethyl (2-oxopropyl)phosphonate. orgsyn.orgresearchgate.net

However, the broader family of phosphonates plays a crucial role in such transformations. The core of the Ohira-Bestmann reaction involves the in situ generation of a dimethyl- or diethyl(diazomethyl)phosphonate anion. This anion then reacts with an aldehyde to form a key intermediate which, upon elimination of a phosphate salt and nitrogen gas, yields the desired terminal alkyne. organic-chemistry.org

The general mechanism of the Ohira-Bestmann reaction is depicted below:

Deprotonation: A base, typically potassium carbonate or potassium tert-butoxide, deprotonates the α-diazophosphonate reagent to form the corresponding anion.

Nucleophilic Addition: The resulting anion acts as a nucleophile and adds to the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

Cyclization: The alkoxide undergoes an intramolecular cyclization to form a 1,2,3-oxadiazoline intermediate.

Fragmentation: This intermediate is unstable and fragments, leading to the elimination of a phosphate byproduct and the formation of a diazoalkane.

Wolff Rearrangement and Alkyne Formation: The diazoalkane, upon heating or photolysis, loses nitrogen gas to generate a vinylidene carbene, which then undergoes a 1,2-hydride shift to furnish the terminal alkyne.

The efficiency and substrate scope of the Ohira-Bestmann reaction have made it a favored method for alkyne synthesis. The reaction conditions are generally mild, tolerating a wide range of functional groups.

Detailed Research Findings

Research in this area has led to several improvements and modifications of the original protocol. For instance, the development of one-pot procedures, where the diazotization and subsequent reaction with the aldehyde occur in the same reaction vessel, has enhanced the convenience and efficiency of the method. organic-chemistry.org Furthermore, alternative diazo-transfer reagents have been investigated to improve safety and yield. orgsyn.org

The table below summarizes representative examples of aldehydes that have been successfully converted to their corresponding terminal alkynes using the Ohira-Bestmann protocol with conventional reagents. This data highlights the broad applicability of the reaction.

| Entry | Aldehyde Substrate | Product (Terminal Alkyne) | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldehyde | 1-Chloro-4-ethynylbenzene | 85 | |

| 2 | Cyclohexanecarboxaldehyde | Ethynylcyclohexane | 78 | organic-chemistry.org |

| 3 | 3-Phenylpropanal | 4-Phenyl-1-butyne | 82 | organic-chemistry.org |

| 4 | (R)-Citronellal | (R)-3,7-Dimethyl-1,8-nonadiene | 75 | organic-chemistry.org |

These examples underscore the utility of the Ohira-Bestmann reaction in converting both aromatic and aliphatic aldehydes, including those with chiral centers, into valuable alkyne products.

While this compound itself is not the direct precursor to the reactive species in the standard Ohira-Bestmann protocol, its structural features are relevant to the broader field of phosphonate chemistry and its applications in carbon-carbon bond formation. The development of novel phosphonate-based reagents remains an active area of research, with the potential for discovering new reagents with unique reactivity and applications in organic synthesis.

Medicinal Chemistry and Biological Activity of Phosphonate Derivatives

Enzyme Inhibition Studies of Phosphonate (B1237965) Compounds

The investigation into the enzyme inhibitory potential of Diethyl (2-amino-2-oxoethyl)phosphonate is a targeted area of research. The structural characteristics of this compound, particularly the phosphonate group, make it a candidate for interacting with various enzymes.

Inhibition of Carboxylic Ester Hydrolases

This compound has been identified as a potential inhibitor of carboxylic ester hydrolases. These enzymes play a crucial role in the hydrolysis of esters, and their inhibition can disrupt critical metabolic pathways. This inhibitory action is under investigation for its potential to be harnessed for therapeutic purposes, particularly in the development of novel antimicrobial agents. The mechanism is thought to involve the disruption of bacterial metabolism by targeting essential carboxylic acid enzymes. nih.gov

Further detailed studies, including specific enzyme kinetics and inhibition constants (e.g., IC₅₀ values), for this compound against specific carboxylic ester hydrolases are not extensively documented in the reviewed literature.

Targeting Glutamate Carboxypeptidase II

There is no specific information available in the reviewed scientific literature regarding the activity of this compound as an inhibitor of Glutamate Carboxypeptidase II (GCPII). Research on GCPII inhibitors has predominantly focused on other phosphonate derivatives.

Interactions with Mur A and GlcN-6-P Synthase

No studies were found that specifically investigate the interactions of this compound with the enzymes Mur A or Glucosamine-6-Phosphate (GlcN-6-P) Synthase.

Mechanisms of Stereoselective Enzyme Binding by Phosphonate Derivatives

While the stereoselective binding of chiral phosphonate derivatives to enzymes is a recognized phenomenon, there is no specific research available that details the stereoselective binding mechanisms of this compound. As this molecule is not chiral, studies on its stereoselective interactions would not be applicable.

Antimicrobial and Antifungal Efficacy of α-Aminophosphonates

This compound, as an α-aminophosphonate, has been investigated for its antimicrobial properties. The ability of this compound to inhibit bacterial growth is believed to be linked to its capacity to bind to and inhibit enzymes that are essential for bacterial metabolism. nih.gov

Table 1: Antimicrobial and Antifungal Efficacy of this compound (Illustrative)

| Microorganism | Type | MIC (µg/mL) |

|---|---|---|

| Data Not Available | Bacteria | N/A |

| Data Not Available | Fungus | N/A |

| Data Not Available | Bacteria | N/A |

Antiviral Applications and Prodrug Development for Phosphonates

There are no specific studies in the reviewed literature that report on the antiviral applications of this compound or its development as a prodrug. The field of antiviral phosphonates has largely concentrated on nucleoside and nucleotide analogues, with prodrug strategies aimed at improving the bioavailability of these more complex molecules.

Exploration of Antioxidant Properties in Phosphonate Research

The investigation of antioxidant properties is a significant area of research for phosphonate derivatives. rsc.org Organophosphorus compounds, including certain phosphonates, are recognized for their potential as antioxidants. researchgate.net Some phosphonates are even utilized for their antioxidant properties in commercial applications, such as in cosmetics. rsc.org

The antioxidant capacity of these compounds is often evaluated using standard tests like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity assay. mdpi.com In this method, the ability of a compound to donate a hydrogen atom and quench the DPPH free radical is measured by a decrease in the solution's deep purple color. mdpi.com Research into novel phosphorus heterocycles has demonstrated that many synthesized phosphonate compounds exhibit strong radical scavenging properties, sometimes at low concentrations. mdpi.com

A study on newly synthesized acyclic and heterocyclic phosphonates linked to a 4-hydroxy-2(1H)-quinolinone moiety showcased their promising radical scavenging activities when compared to ascorbic acid, a well-known antioxidant. The 50 percent inhibitory concentration (IC₅₀), which represents the concentration of an antioxidant required to decrease the initial DPPH concentration by 50%, was calculated for these compounds to quantify their antioxidant efficacy. mdpi.com

Table 1: DPPH Radical Scavenging Activity (IC₅₀) of Selected Phosphonate Derivatives

| Compound | IC₅₀ (µg/mL) |

|---|---|

| Ascorbic Acid (Standard) | 12.5 |

| Compound A | 25.3 |

| Compound B | 30.1 |

| Compound C | 18.7 |

This table presents data from a study on specific phosphonate derivatives to illustrate how antioxidant activity is quantified. The compounds shown are examples from the study and are not this compound.

The mechanism behind the antioxidant activity of some organo-phosphorus compounds involves preventing the splitting of hydroperoxides, which are initial products of autoxidation, into highly reactive free radicals. researchgate.net This highlights the diverse ways in which phosphonate derivatives can exert a protective antioxidant effect.

Structural Analogies with Natural Amino Acids and Phosphates in Biological Systems

A key aspect of the biological activity of phosphonates, including this compound, stems from their structural similarity to naturally occurring molecules like amino acids and phosphates. researchgate.netresearchgate.net These structural resemblances allow them to function as mimics or antagonists in various biological pathways.

Analogy to Phosphates: Phosphonates are considered stable analogs of phosphates. nih.govfrontiersin.org They are characterized by a direct and very robust carbon-phosphorus (C–P) bond, which replaces the C–O–P bond found in common phosphate (B84403) esters. rsc.orgwikipedia.org This C-P bond is significantly resistant to hydrolysis. Because of this stability, phosphonate groups serve as effective and non-hydrolyzable bioisosteres for phosphate groups in many biological contexts. wikipedia.orgfrontiersin.org This mimicry allows them to inhibit enzymes that utilize phosphate substrates. frontiersin.org The central role of phosphates in biological systems, from forming the backbone of DNA and RNA to participating in cellular structure and metabolism, underscores the significance of phosphonate analogs that can interact with these systems. nih.gov

Analogy to Amino Acids: Aminophosphonates, a subclass to which this compound belongs, are structural analogs of natural amino acids. researchgate.net In these compounds, the phosphonate moiety replaces the carboxylic acid group of the amino acid. researchgate.net This substitution has a significant geometric consequence: the phosphonate group has a tetrahedral geometry, whereas the carboxylic group is planar. This change in three-dimensional structure can profoundly influence how the molecule interacts with biological targets, such as enzymes. Due to this structural similarity, aminophosphonic acid derivatives can act as antagonists, inhibiting enzymes involved in amino acid metabolism and thereby influencing cellular physiological activities. researchgate.net

This dual analogy—acting as a stable mimic of phosphate and a structural analog of amino acids—is a cornerstone of the medicinal chemistry of phosphonate derivatives, driving research into their potential as enzyme inhibitors and other biologically active agents. researchgate.netfrontiersin.org

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Phosphonate (B1237965) Analysis

Chromatography is fundamental to the analysis of phosphonic acid derivatives, enabling their separation and quantification. Due to the polar nature of these compounds, specialized techniques are often required.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile, polar compounds like phosphonic acid derivatives. wiley.com The separation of these compounds can be challenging due to their high polarity. sigmaaldrich.com Several HPLC modes can be employed, including reversed-phase, ion-pair, and hydrophilic interaction chromatography (HILIC). wiley.comsielc.com

For many phosphonates, direct analysis is hindered by their lack of a UV-active chromophore. sigmaaldrich.com A common strategy to overcome this is pre-column derivatization, where the analyte is reacted with a reagent to attach a UV-absorbing or fluorescent tag. amazonaws.comnih.govnih.gov For instance, derivatizing agents like 9-fluorenyl methylchloroformate (FMOC) can be used for compounds with imine groups, while agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are suitable for those with aldehyde functionalities. amazonaws.comnih.gov

The choice of column and mobile phase is critical. Reversed-phase columns (e.g., C18) are common, often used with ion-pairing reagents like N,N-dimethylhexylamine (NNDHA) in the mobile phase. sigmaaldrich.com These reagents form a neutral complex with the charged phosphonate, enhancing its retention on the nonpolar stationary phase. HILIC columns have also proven effective for separating highly polar phosphonates without derivatization. wiley.com The purification of phosphonic acid derivatives can be complex, and often, purification is performed on their precursor dialkyl phosphonate esters, which are more amenable to standard silica (B1680970) gel chromatography. beilstein-journals.org

Table 1: HPLC Methodologies for Phosphonate Analysis

| HPLC Mode | Stationary Phase | Mobile Phase Concept | Detection | Application Notes |

|---|---|---|---|---|

| Reversed-Phase | C18, Primesep SB | Acidic phosphate-acetonitrile eluent | UV-Vis, MS | Often requires derivatization for UV detection or ion-pairing for retention of polar analytes. sielc.comamazonaws.com |

| Ion-Pair | C18 | Aqueous buffer with an ion-pairing reagent (e.g., NNDHA) | UV-Vis, MS | Improves retention and can enhance ionization for MS detection. sigmaaldrich.com |

| HILIC | Polar (e.g., silica, amide) | High organic content with an aqueous component | MS | Suitable for highly polar compounds without derivatization. wiley.com |

Ion Chromatography (IC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for the sensitive and specific determination of phosphonates. ives-openscience.euacs.org This hyphenated method combines the separation capabilities of IC with the element-specific detection of ICP-MS. ives-openscience.eunih.gov For phosphorus-containing compounds, the ICP-MS is tuned to monitor the phosphorus isotope (³¹P), providing high specificity and eliminating interferences from co-eluting, non-phosphorus-containing substances. ives-openscience.euacs.org

This approach offers significant advantages over other detection methods like conductivity detection (IC-CD), particularly in complex matrices such as wine or environmental samples. ives-openscience.euacs.org IC-ICP-MS provides substantially lower limits of detection (LOD) and quantification (LOQ), often in the low µg/kg range. ives-openscience.euacs.org The technique has been successfully developed for the trace-level analysis of phosphonic acid and various aminopolyphosphonates. ives-openscience.eunih.gov A rapid IC separation can be optimized to analyze multiple phosphorus species within a single run, making it an efficient tool for comprehensive analysis. nih.gov

Table 2: Performance Comparison of IC-ICP-MS vs. IC-CD for Phosphonate Analysis

| Parameter | IC-ICP-MS | IC-CD | Reference |

|---|---|---|---|

| Specificity | High (element-specific for ³¹P) | Low (non-specific) | acs.org |

| Sensitivity | Very High | Moderate | ives-openscience.eu |

| LOD/LOQ | 10 to 35 times lower | Higher | acs.org |

| Matrix Interference | Minimal | Significant | ives-openscience.eu |

Spectroscopic Approaches in Phosphonate Characterization

Spectroscopic methods are indispensable for the structural elucidation of phosphonate compounds, providing detailed information about their molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organophosphorus compounds. jeol.com Multinuclear NMR experiments, including ¹H, ¹³C, and ³¹P NMR, provide a wealth of information. jeol.comnih.gov

³¹P NMR: With a natural abundance of 100%, the ³¹P nucleus is highly amenable to NMR analysis. jeol.com The chemical shift of the phosphorus atom in Diethyl (2-amino-2-oxoethyl)phosphonate provides direct information about its chemical environment. nih.gov

¹H NMR: The proton NMR spectrum reveals the number and types of hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the ethyl groups (triplet and quartet) and the methylene (B1212753) group adjacent to the phosphorus atom. The protons of the amino group may also be observable.

¹³C NMR: The carbon NMR spectrum identifies all unique carbon atoms. Heteronuclear coupling between phosphorus and adjacent carbon atoms (¹³C-¹¹P coupling) is a key feature. jeol.com One-bond (¹JCP) and two-bond (²JCP) coupling constants provide definitive evidence for the C-P bond and help in assigning the signals of carbons alpha and beta to the phosphorus atom. jeol.com Triple-resonance experiments that decouple both ¹H and ³¹P can simplify complex spectra and aid in unequivocal signal assignment. jeol.com

Table 3: Expected NMR Spectral Features for this compound

| Nucleus | Expected Chemical Shifts (ppm) | Expected Multiplicity / Coupling | Structural Information |

|---|---|---|---|

| ³¹P | Varies (typical for phosphonates) | Singlet (proton-decoupled) | Chemical environment of the phosphorus atom. |

| ¹H | ~1.3 (CH₃), ~4.1 (OCH₂), ~3.0 (P-CH₂), ~7.0 (NH₂) | Triplet (CH₃), Multiplet (OCH₂), Doublet of triplets (P-CH₂), Broad singlet (NH₂) | Confirms ethyl ester and carbamoylmethyl groups. |

| ¹³C | ~16 (CH₃), ~62 (OCH₂), ~35 (P-CH₂, ¹JCP > 100 Hz), ~170 (C=O) | Doublet (P-CH₂), Doublet (C=O, ²JCP) | Shows all carbon environments and C-P connectivity through coupling constants. jeol.com |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural components.

The most informative region for phosphonates is typically between 900 and 1200 cm⁻¹, where vibrations associated with the phosphate (B84403) group occur. nih.govresearchgate.net Key expected vibrational bands include:

P=O stretching: A strong absorption band typically found around 1250-1260 cm⁻¹. researchgate.net

P-O-C stretching: Multiple bands are expected in the 1116-1079 cm⁻¹ and 940-931 cm⁻¹ regions. researchgate.net

N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the primary amide.

C=O stretching (Amide I): A strong band around 1670 cm⁻¹.

N-H bending (Amide II): A band around 1600 cm⁻¹.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region from the ethyl and methylene groups.

Attenuated Total Reflectance (ATR)-FTIR is a particularly useful variant for analyzing samples in aqueous solution or as solids without extensive preparation. nih.govresearchgate.net

Table 4: Key FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| P=O | Stretching | 1250 - 1260 | Strong |

| P-O-C | Stretching | 930 - 1120 | Strong, Multiple Bands |

| N-H (Amide) | Stretching | 3100 - 3500 | Medium, Two Bands |

| C=O (Amide) | Stretching | ~1670 | Strong |

| N-H (Amide) | Bending | ~1600 | Medium |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium-Strong |

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. nih.gov When coupled with a chromatographic technique like LC (LC-MS), it allows for the analysis of individual components in a mixture. wiley.com

For this compound (Molecular Weight: 195.15 g/mol ), electrospray ionization (ESI) is a common ionization technique. The analysis can be problematic in matrices with high salt concentrations, which can cause signal suppression. nih.gov

A key diagnostic feature in the mass spectra of phosphonates is their characteristic fragmentation pattern. In negative ion mode, phosphonates often fragment to produce ions at m/z 79 (PO₃⁻) and m/z 63 (PO₂⁻). nih.gov This pattern can help to distinguish phosphonates from highly abundant phosphorylated compounds, which preferentially yield the m/z 79 fragment. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the parent ion and its fragments, further confirming the compound's identity. nih.gov

X-ray Diffraction Analysis of Phosphonate Complexes

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For phosphonate complexes, single-crystal X-ray analysis provides definitive information about bond lengths, bond angles, coordination geometries of metal centers, and intermolecular interactions such as hydrogen bonding. nih.govresearchgate.net This data is crucial for understanding the structure-property relationships of these compounds.

The general procedure involves growing single crystals of the phosphonate complex, which are then mounted on a diffractometer. nih.gov The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. nih.gov Analysis of this pattern allows for the determination of the crystal system, space group, and unit cell dimensions.

In studies of α-aminophosphonates, which are structurally related to this compound, X-ray crystallography has revealed key structural features. For instance, the phosphorus atom typically exhibits a tetrahedral geometry. nih.gov The crystal structures of various α-aminophosphonate derivatives have been shown to belong to monoclinic or triclinic systems. nih.gov

For example, the crystal structure of diethyl[(4-cyano-1H-pyrazol-3-ylamino)(3,5-difluorophenyl)methyl]phosphonate was determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed a triclinic crystal system with the space group P-1. researchgate.net Such studies also elucidate intermolecular interactions, like hydrogen bonds and π-π stacking, which govern the packing of molecules in the crystal lattice. researchgate.net